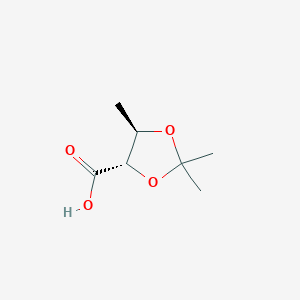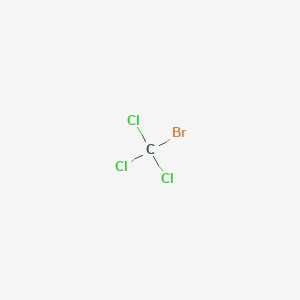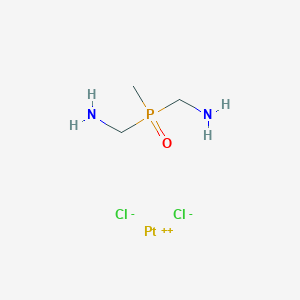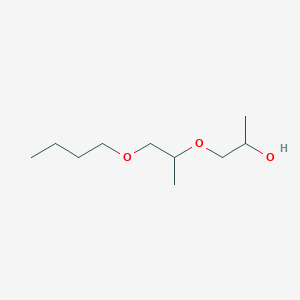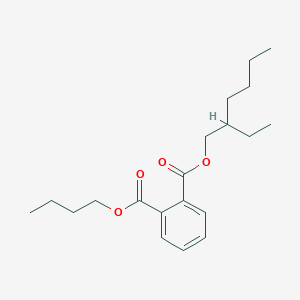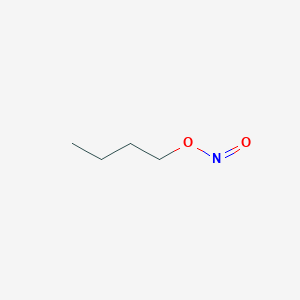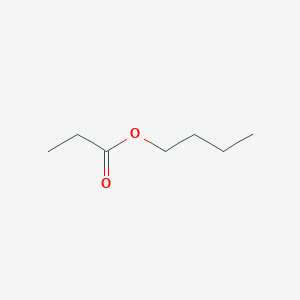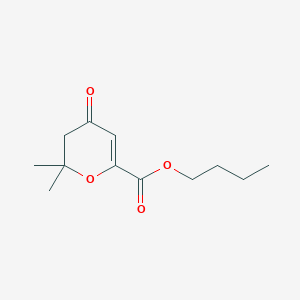
Cyclohexanecarboxylic acid
Overview
Description
Cyclohexanecarboxylic acid is an organic compound with the formula C₇H₁₂O₂This compound is a colorless oil that crystallizes near room temperature and has a melting point of approximately 30-31°C . It is slightly soluble in water but readily soluble in organic solvents such as ethanol, ether, and chloroform .
Mechanism of Action
Target of Action
Cyclohexanecarboxylic acid (CHCA) is a carboxylic acid of cyclohexane . It primarily targets the biochemical pathways involved in the synthesis of nylon-6 precursor caprolactam .
Mode of Action
CHCA interacts with its targets through chemical reactions typical of carboxylic acids . It can be converted to the acid chloride cyclohexanecarbonyl chloride . It is also a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .
Biochemical Pathways
CHCA affects the biochemical pathways involved in the production of nylon-6. It is converted into caprolactam, a key intermediate in the synthesis of nylon-6 . Additionally, CHCA can be oxidized to cyclohexene . In microbial degradation pathways, cyclohexane is dehydrogenated to form cyclohexene, which is then subjected to ring-opening by dioxygenase to generate fatty acid under aerobic conditions or cleavage of cyclohexene through β-oxidation under anaerobic conditions .
Pharmacokinetics
The pharmacokinetics of CHCA have been studied in bile-exteriorized rats . A dose equivalent to 75 mg/kg of valproic acid was administered as an intravenous bolus . The study found that CHCA exhibits apparent Michaelis-Menten kinetics in serum .
Result of Action
The molecular and cellular effects of CHCA’s action are primarily seen in its conversion to other compounds. For instance, it can be converted to the acid chloride cyclohexanecarbonyl chloride . It can also undergo microbial degradation to form para-hydroxybenzoic acid and can be aromatized to convert to Hippuric acid in rat liver extracts in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHCA. For instance, CHCA can accumulate in soil and water bodies due to its low solubility in water and ability to bind to organic matter . In marine environments, the degradation of CHCA and simultaneous nitrate removal have been observed . These environmental factors can potentially affect the bioavailability and efficacy of CHCA.
Biochemical Analysis
Biochemical Properties
Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids . It is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . It can also be oxidized to cyclohexene . The compound undergoes microbial degradation by a strain of Antherobacter to form para-hydroxybenzoic acid .
Molecular Mechanism
This compound can be converted to the acid chloride cyclohexanecarbonyl chloride . This conversion is a common reaction of carboxylic acids and involves the replacement of the hydroxyl group with a chlorine atom .
Metabolic Pathways
This compound is involved in the synthesis of caprolactam, a precursor to nylon-6, via its reaction with nitrosylsulfuric acid . It can also be oxidized to cyclohexene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic acid can be synthesized through several methods:
Hydrogenation of Benzoic Acid: This method involves the hydrogenation of benzoic acid in the presence of a selective hydrogenation catalyst.
Oxidation of Cyclohexanol or Cyclohexanone: this compound can also be prepared by oxidizing cyclohexanol or cyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of benzoic acid. This process involves pouring a benzoate water solution into a reaction kettle filled with a selective hydrogenation catalyst, followed by hydrogenation .
Chemical Reactions Analysis
Cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be oxidized to cyclohexene.
Reduction: The compound can be reduced to cyclohexylmethanol.
Substitution: this compound can be converted to its acid chloride, cyclohexanecarbonyl chloride, using reagents such as thionyl chloride.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Thionyl chloride.
Major Products Formed:
Oxidation: Cyclohexene.
Reduction: Cyclohexylmethanol.
Substitution: Cyclohexanecarbonyl chloride.
Scientific Research Applications
Cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including esters, amides, and anhydrides.
Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical drugs.
Perfumes and Flavors: Due to its slight sour taste and mild odor, it is used in the production of perfumes and flavors.
Agriculture: this compound is a precursor for the production of specific types of pesticides.
Comparison with Similar Compounds
- Abscisic acid
- Buciclic acid
- Chlorogenic acid
- Chorismic acid
- Dicyclomine
- Quinic acid
- Shikimic acid
- Tranexamic acid
Cyclohexanecarboxylic acid stands out due to its unique combination of a cyclohexane ring and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
cyclohexanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSOFKMUBTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Cyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050825291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8059180 | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20500 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.029-1.037 | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20500 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-89-5, 50825-29-1 | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050825291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANECARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead naphthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9VKD9VL18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31 - 32 °C | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cyclohexanecarboxylic acid?
A1: this compound has the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol.
Q2: Can you provide some spectroscopic data for characterizing this compound?
A2: While the provided articles don't delve into detailed spectroscopic data, they utilize various techniques for structural characterization. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for identifying and quantifying this compound, particularly in metabolic studies [, , , ]. NMR spectroscopy plays a crucial role in determining the conformation and configuration of this compound derivatives, particularly in the context of their biological activity [, , ]. Infrared spectroscopy (IR) has been used to investigate the aggregational states of this compound, revealing the presence of dimer structures similar to those found in liquid states or non-polar solvents [].
Q3: How does the cyclohexane ring influence the reactivity of the carboxylic acid group in this compound?
A3: The conformation of the cyclohexane ring significantly impacts the reactivity of the carboxylic acid group. Studies examining esterification reactions with diazodiphenylmethane in various solvents (methanol, ethanol, t-pentyl alcohol, and toluene) have shown that the presence of '1,3-axial hydrogen atom' interactions can either have minimal effects or cause significant retardation of the reaction rate, depending on their number and orientation [, , ]. This highlights the importance of steric hindrance in influencing the accessibility and reactivity of the carboxylic acid group within the molecule.
Q4: How do different substituents on the cyclohexane ring affect the reactivity of this compound?
A4: The presence and nature of substituents on the cyclohexane ring can substantially alter the reactivity of this compound. Research focusing on the acid-catalyzed esterification of trans-4-substituted cyclohexanecarboxylic acids in methanol revealed that electron-attracting substituents have a slight retarding effect on the reaction rate []. This suggests that electronic effects, in addition to steric factors, play a role in modulating the reactivity of the carboxylic acid moiety.
Q5: Are there bacteria capable of utilizing this compound as a sole carbon source?
A5: Yes, several bacterial species have demonstrated the ability to utilize this compound as a sole carbon source. One such bacterium is Corynebacterium cyclohexanicum, which was isolated from soil and found to degrade this compound through a pathway involving the aromatization of 4-oxothis compound to 4-hydroxybenzoic acid [, ]. Another example is Acinetobacter anitratum, which utilizes a CoA-mediated β-oxidation pathway for this compound metabolism []. Additionally, a strain of Pseudomonas putida was found to metabolize this compound via β-oxidation, with 3-cyclohexenecarboxylic acid acting as an inducer for this pathway [].
Q6: What is the role of 4-hydroxythis compound in the production of this compound during "Zapatera" spoilage of olives?
A6: 4-Hydroxythis compound has been identified as a key precursor to the formation of this compound, the compound responsible for the off-odor characteristic of "Zapatera" spoilage in Spanish-style green olives []. This spoilage occurs in brines with a pH adjusted to 5 and a 5% NaCl concentration. As the fermentation progresses, 4-hydroxythis compound, not found in fresh olives or early brines, appears and its consumption correlates directly with the production of this compound.
Q7: What are the applications of this compound derivatives in medicinal chemistry?
A8: this compound derivatives have shown promise as potential therapeutic agents, particularly in the development of antiplasmin drugs [, ]. Studies have explored the synthesis and evaluation of various 4-aminomethylthis compound derivatives, investigating the impact of different substituents and their spatial arrangements on antiplasmin activity. Notably, t-4-aminomethyl-c-3-methyl-r-1-cyclohexanecarboxylic acid (23B), believed to adopt a 1-e, 3-e, 4-e conformation in aqueous solution, exhibited the highest activity among the tested compounds. This finding underscores the crucial role of stereochemistry in determining the biological activity of these derivatives.
Q8: How does this compound behave as an extractant for copper(II)?
A9: this compound can function as an efficient extractant for copper(II) ions []. This process involves the formation of both monomeric and dimeric copper(II) cyclohexanecarboxylates in benzene, which are then extracted from the aqueous phase. The presence of the cyclohexane ring in the extractant molecule has been found to inhibit the formation of dimeric copper(II) cyclohexanecarboxylate in the aqueous phase, highlighting the significance of steric factors in metal extraction processes.
Q9: How can the selectivity for this compound be enhanced during the hydrogenation of benzoic acid?
A10: Adding a base, particularly alkali metal carbonates, to the reaction mixture significantly improves the selectivity for this compound during the hydrogenation of benzoic acid over a NiZrB amorphous alloy catalyst supported on γ-Al₂O₃ []. The presence of the base effectively neutralizes acidic sites on the catalyst surface, which are responsible for the undesired hydrodeoxygenation of the carbonyl group, thereby leading to a higher selectivity for this compound.
Q10: Has this compound been explored in the context of supramolecular chemistry?
A11: Yes, this compound and its derivatives have been utilized in supramolecular chemistry for constructing diverse architectures []. By co-crystallizing these acids with various N-donor compounds, researchers have successfully assembled intricate structures, including host-guest complexes, interpenetrated networks, molecular ladders, and sheets. These findings highlight the potential of this compound as a versatile building block in supramolecular self-assembly processes.
Q11: What is the role of 1-cyclohexenylcarbonyl coenzyme A reductase (ChcA) in the biosynthesis of ansatrienin?
A12: 1-cyclohexenylcarbonyl coenzyme A reductase (ChcA) is an enzyme that plays a crucial role in the biosynthesis of ansatrienin, a compound with antibacterial activity []. Specifically, ChcA is involved in the final reduction step of converting shikimic acid into the cyclohexyl moiety of ansatrienin. This enzyme, belonging to the short-chain alcohol dehydrogenase superfamily, catalyzes multiple reductive steps in the pathway.
Q12: How does the stereochemistry of this compound derivatives impact their activity as very late antigen-4 (VLA-4) antagonists?
A13: The stereochemistry of this compound derivatives is critical for their activity as very late antigen-4 (VLA-4) antagonists, which are potential drug candidates for treating asthma [, ]. Studies have shown that specific configurations of these derivatives are essential for potent activity and favorable pharmacokinetic profiles. For instance, the trans-4-substituted this compound derivative, specifically trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]this compound, demonstrated significant improvement in bioavailability and efficacy in animal models of asthma compared to its cis counterparts. This highlights the importance of stereochemical considerations in optimizing drug candidates based on this compound for enhanced therapeutic outcomes.
Q13: Can this compound be used as a building block for eco-friendly plasticizers?
A14: Yes, this compound can serve as a starting material for synthesizing environmentally friendly plasticizers, particularly for polyvinyl chloride (PVC) []. By modifying propylene glycol adipate with this compound, researchers have developed plasticizers that exhibit comparable plasticizing efficiency to traditional plasticizers like DOP while demonstrating reduced migration and improved biodegradability. These findings highlight the potential of this compound-based plasticizers as sustainable alternatives to conventional, often toxic, plasticizers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

